(R)-Betaxolol-d7 (hydrochloride)

Description

BenchChem offers high-quality (R)-Betaxolol-d7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Betaxolol-d7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

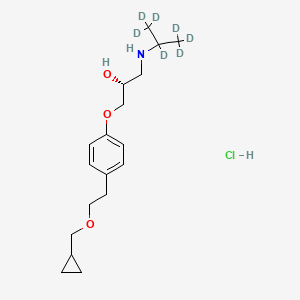

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H30ClNO3 |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1/i1D3,2D3,14D; |

InChI Key |

CHDPSNLJFOQTRK-CFDMMCIXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies

Chemical Purity and Isotopic Purity Assessment

The comprehensive analysis of (R)-Betaxolol-d7 (hydrochloride) requires rigorous methods to confirm its chemical and isotopic purity. These analyses are crucial to ensure the quality and consistency of the compound for research and potential therapeutic applications.

Chemical Purity: The chemical purity of the final compound and its intermediates is typically assessed using high-performance liquid chromatography (HPLC). researchgate.net Reversed-phase HPLC methods are commonly employed to separate the main compound from any impurities, such as starting materials, by-products, or degradation products. researchgate.net A stability-indicating HPLC method can establish the purity profile under various stress conditions. researchgate.net

Isotopic Purity: The assessment of isotopic purity is a critical aspect of characterizing deuterated compounds. digitellinc.com Mass spectrometry (MS) is the primary technique used for this purpose. High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the seven deuterium (B1214612) atoms. Gas chromatography-mass spectrometry (GC-MS) has also been utilized for determining the purity of deuterated pharmaceutical intermediates. oriprobe.com

The analysis quantifies the percentage of the desired d7 isotopologue and identifies the presence of other isotopic species (e.g., d0 to d6). This isotopic distribution is a key quality attribute for any deuterated API. digitellinc.comresearchgate.net

Stereochemical Integrity and Enantiomeric Excess Determination

Given that Betaxolol (B1666914) is a chiral drug, ensuring the stereochemical integrity and determining the enantiomeric excess (e.e.) of the (R)-enantiomer is of paramount importance. wikipedia.orgnih.gov The biological activity of Betaxolol resides primarily in the (S)-enantiomer, which is approximately 50 to 500 times more potent as a beta-blocker than the (R)-enantiomer. gyanvihar.org Therefore, precise analytical methods are required to quantify the amount of the unwanted (S)-enantiomer in the final (R)-Betaxolol-d7 product.

High-performance liquid chromatography using chiral stationary phases (CSPs) is the most widely used and effective method for the enantiomeric separation of Betaxolol. gyanvihar.org Several different types of CSPs have been successfully employed for this purpose.

Key methods for determining the enantiomeric purity of Betaxolol include:

Direct HPLC with Chiral Stationary Phases: This is the most common approach. Various CSPs, often based on polysaccharides like cellulose (B213188) or amylose, or macrocyclic antibiotics like teicoplanin, can achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.netresearchgate.netnih.gov

Indirect HPLC via Chiral Derivatization: This method involves reacting the racemic mixture with a chiral derivatizing reagent to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net

The table below summarizes various validated HPLC methods that have been developed for the enantiomeric resolution of Betaxolol, which are directly applicable to the analysis of (R)-Betaxolol-d7.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Chirobiotic T (Teicoplanin) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | Fluorescence (Ex: 275 nm, Em: 305 nm) | researchgate.netnih.gov |

| Chiralpak IB | n-hexane-ethanol (95/5, V/V), 0.2% diethylamine | UV (274 nm) | researchgate.net |

| Chiralcel OD | Not specified in abstract | UV | nih.gov |

| Cellulose tris(4-methylbenzoate) | Normal Phase (details not specified) | Not specified | nih.gov |

These analytical methods provide the necessary tools to ensure that (R)-Betaxolol-d7 (hydrochloride) meets the stringent requirements for chemical purity, isotopic incorporation, and stereochemical integrity. The ability to accurately quantify the enantiomeric excess is critical, as regulatory agencies worldwide have specific policies regarding the development and characterization of chiral drugs. fda.govcanada.canih.gov

Advanced Analytical Characterization and Methodological Development

Mass Spectrometry (MS) for Deuterated Compound Analysis

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like (R)-Betaxolol-d7. The mass difference between deuterium (B1214612) (2.014 Da) and protium (B1232500) (1.008 Da) allows for the precise differentiation of the labeled internal standard from the unlabeled analyte. This distinction is fundamental for the isotope dilution mass spectrometry (IDMS) method, which is considered a gold standard for quantitative analysis due to its high precision and accuracy.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a powerful and widely adopted technique for quantifying drugs and their metabolites in complex biological matrices. The development of a robust LC-MS/MS method for (R)-Betaxolol-d7 involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal when developing a chromatographic method for isotope dilution analysis is to achieve near co-elution of the deuterated standard and the undeuterated analyte. This ensures that both compounds experience identical conditions throughout the analytical process, including extraction, injection, and ionization, thereby effectively correcting for any variations or matrix effects. mdpi.com

Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). ntnu.noresearchgate.net While deuteration can sometimes lead to a slight difference in retention time known as a "chromatographic isotope effect," this is generally minimal in liquid chromatography. mdpi.com Method development focuses on adjusting mobile phase composition, pH, and column chemistry to ensure symmetrical peak shapes and optimal resolution from interfering substances. researchgate.net

A study focused on separating betaxolol (B1666914) from its impurities utilized a C18 Nucleosil column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, demonstrating that separation is highly dependent on the mobile phase pH. researchgate.net Another method successfully employed an ACQUITY UPLC HSS T3 column with a mobile phase of water (containing 0.12% NH₄OH) and acetonitrile. ntnu.no These conditions serve as a robust starting point for a method intended to separate (R)-Betaxolol and its d7 analog.

Table 1: Representative LC Parameters for Betaxolol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | ntnu.no |

| Mobile Phase A | Water with 0.12% NH₄OH | ntnu.no |

| Mobile Phase B | Acetonitrile (MeCN) | ntnu.no |

| Flow Rate | 0.25 mL/min | ntnu.no |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | ntnu.no |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for the analyte and its internal standard. This process, known as Multiple Reaction Monitoring (MRM), involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and then detecting a specific product ion formed after collision-induced dissociation (CID). nih.gov

For unlabeled betaxolol (monoisotopic mass ≈ 307.22 Da), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 308.2. A common fragmentation pathway for beta-blockers is the cleavage of the aminopropanol (B1366323) side chain. researchgate.netresearchgate.net

In the case of (R)-Betaxolol-d7 (hydrochloride), the seven deuterium atoms are located on the isopropyl group. The monoisotopic mass of the free base is approximately 314.26 Da, resulting in a protonated precursor ion [M+H]⁺ at m/z 315.3. The key to its use as an internal standard lies in the mass shift of its fragment ions. The characteristic fragment ion resulting from the α-cleavage of the side chain in unlabeled betaxolol is observed at m/z 72. researchgate.netresearchgate.net For (R)-Betaxolol-d7, this same fragmentation yields a product ion that is 7 Da heavier, at m/z 79. Monitoring these unique precursor-to-product ion transitions allows for simultaneous, interference-free quantification. researchgate.netresearchgate.net

Table 2: Exemplary MRM Transitions for Betaxolol and (R)-Betaxolol-d7

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale | Source |

|---|---|---|---|---|

| (R)-Betaxolol | 308.2 | 72.1 | α-cleavage of N-isopropyl group | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Studies

GC-MS is another powerful technique for the analysis of isotopically labeled compounds. Due to the high resolving power of gas chromatography, it can provide excellent separation, though it often requires chemical modification of the analyte prior to analysis.

Polar compounds like betaxolol, which contain hydroxyl and secondary amine groups, are not sufficiently volatile or thermally stable for direct GC-MS analysis. nih.gov Derivatization is a mandatory step to block these polar functional groups, thereby increasing volatility and improving chromatographic peak shape. nih.gov

The most effective and widely used strategy for beta-blockers is trimethylsilylation. researchgate.netnih.gov This involves reacting the analyte with a silylating agent to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. A comparative study found that using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in ethyl acetate (B1210297) at 60°C for 30 minutes was a highly effective method for derivatizing a range of beta-blockers. nih.gov Another common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process creates the O,N-bis(trimethylsilyl) derivative of betaxolol, which is amenable to GC-MS analysis.

Table 3: Common Derivatization Strategies for Beta-Blockers for GC-MS

| Reagent(s) | Conditions | Derivative Formed | Source |

|---|---|---|---|

| BSTFA + 1% TMCS | 60°C for 30 min | Trimethylsilyl (TMS) | nih.gov |

In the context of GC-MS, quantitative analysis using a deuterated standard is typically performed using Selected Ion Monitoring (SIM). This mode increases sensitivity and selectivity by instructing the mass spectrometer to detect only a few specific m/z values corresponding to the analyte and the internal standard.

Research has shown that after derivatization of betaxolol with a TMS group, electron impact ionization causes a characteristic α-cleavage, producing an intense fragment ion at m/z 72, corresponding to [CH₂=NH-CH(CH₃)₂]⁺. researchgate.netresearchgate.net When (R)-Betaxolol-d7 is used as the internal standard, this same fragmentation process occurs, but the resulting fragment ion is shifted by 7 mass units to m/z 79. researchgate.netresearchgate.net

By monitoring these two distinct ions, a ratio of the analyte to the internal standard can be calculated with high precision. This ratiometric measurement corrects for any loss during sample preparation and variability in injection volume. The use of the mass-shifted labeled analog drastically reduces background noise and chemical interference, enabling quantification at very low concentrations, with detection limits reported to be as low as 10-20 picograms per sample. researchgate.netresearchgate.net

Table 4: Selected Ion Monitoring (SIM) Parameters for GC-MS Analysis

| Compound (as TMS derivative) | Monitored Ion (m/z) | Ion Identity | Source |

|---|---|---|---|

| (R)-Betaxolol | 72 | [CH₂=NH-CH(CH₃)₂]⁺ | researchgate.netresearchgate.net |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| (R)-Betaxolol-d7 (hydrochloride) | (2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanol hydrochloride |

| (R)-Betaxolol | (2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |

| TMCS | Trimethylchlorosilane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and verification of isotopic labeling in (R)-Betaxolol-d7 (hydrochloride). The strategic replacement of seven hydrogen atoms with deuterium on the isopropyl moiety necessitates a multi-faceted NMR approach.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium NMR (²H or D-NMR) serves as the definitive method for confirming the presence and location of deuterium atoms within a molecule. Unlike ¹H NMR, which is silent for deuterium, ²H NMR directly observes the deuterium nuclei. For (R)-Betaxolol-d7 (hydrochloride), the deuterium labeling is specifically on the isopropyl group. caymanchem.com

The ²H NMR spectrum is expected to show a distinct resonance signal or signals in the aliphatic region, corresponding to the chemical environment of the -CD(CD₃)₂ group. The presence of these signals provides direct and unequivocal evidence of successful deuteration at the intended sites. The absence of signals in other regions of the spectrum confirms the site-specificity of the labeling process.

Table 1: Expected ²H NMR Observation for (R)-Betaxolol-d7 (hydrochloride)

| Nucleus Observed | Expected Chemical Shift Region | Interpretation |

| ²H (Deuterium) | Aliphatic (approx. 1-1.5 ppm) | Confirms the presence of deuterium on the isopropyl group. |

Multi-Nuclear NMR Techniques for Complete Spectral Assignment

While ²H NMR confirms deuteration, a combination of ¹H and ¹³C NMR is crucial for the complete assignment of the molecular structure. The analysis of hydrochloride salt forms can sometimes be challenging due to issues like aggregation or signal drift in standard NMR solvents. nih.gov Methodological advancements, such as the use of alkaline deuterated methanol, can facilitate analysis by neutralizing the hydrochloride salt in situ, leading to sharper, more reliable signals for quantitative and qualitative assessment. nih.gov

Proton NMR (¹H NMR): The ¹H NMR spectrum of (R)-Betaxolol-d7 is most notable for the absence of signals corresponding to the isopropyl group. The septet for the isopropyl methine (CH) and the doublet for the two methyl (CH₃) groups, which are characteristic of non-deuterated betaxolol, are absent in the deuterated analogue. The remaining signals corresponding to the aromatic, ether, cyclopropyl, and backbone protons can be assigned to confirm the rest of the structure.

Carbon NMR (¹³C NMR): In the ¹³C NMR spectrum, the carbons directly bonded to deuterium exhibit two key changes. First, the resonance signals for these carbons are shifted slightly upfield. Second, due to the spin (I=1) of the deuterium nucleus, these carbon signals appear as multiplets (typically triplets for -CD- and septets for -CD₃ groups) according to the n+1 rule for coupling, providing further confirmation of the label's position.

Table 2: Comparison of Expected NMR Spectral Data for Betaxolol vs. (R)-Betaxolol-d7

| Group | Betaxolol (Non-deuterated) | (R)-Betaxolol-d7 (Deuterated) |

| ¹H NMR | ||

| Isopropyl CH | Present (septet) | Absent |

| Isopropyl CH₃ | Present (doublet) | Absent |

| ¹³C NMR | ||

| Isopropyl CH | Present (singlet, unless ¹³C-¹H coupled) | Present (multiplet, e.g., triplet), shifted upfield |

| Isopropyl CH₃ | Present (singlet, unless ¹³C-¹H coupled) | Present (multiplet, e.g., septet), shifted upfield |

Chiral Chromatography for Stereoisomer Resolution

As (R)-Betaxolol-d7 is a single enantiomer, chiral chromatography is employed not for its separation from its (S)-counterpart, but to confirm its enantiomeric purity. The methods developed for racemic betaxolol are directly applicable.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of betaxolol enantiomers without derivatization is efficiently achieved using High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the R- and S-enantiomers, leading to different retention times.

Two effective types of CSPs for this purpose are polysaccharide-based phases and macrocyclic antibiotic phases.

Polysaccharide-Based CSP: A study utilized a Chiralpak IB column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate). Using a normal-phase mobile phase, baseline separation of the enantiomers was achieved. yidu.edu.cn

Macrocyclic Antibiotic CSP: Another successful method employed a Chirobiotic T column, which uses the teicoplanin macrocyclic antibiotic as the chiral selector. nih.gov This method uses a polar ionic mobile phase and provides excellent resolution, making it suitable for quantifying enantiomeric purity in pharmaceutical preparations. nih.gov

Table 3: Exemplary HPLC Conditions for Chiral Separation of Betaxolol Enantiomers

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Chiralpak IB (5 µm) yidu.edu.cn | Chirobiotic T (Teicoplanin CSP) nih.gov |

| Mobile Phase | n-Hexane / Ethanol (95/5, v/v) with 0.2% Diethylamine yidu.edu.cn | Methanol / Acetic Acid / Triethylamine (100:0.020:0.025, v/v/v) nih.gov |

| Flow Rate | 0.8 mL/min yidu.edu.cn | 1.5 mL/min nih.gov |

| Detection | UV at 274 nm yidu.edu.cn | Fluorescence (Ex: 275 nm, Em: 305 nm) nih.gov |

| Retention Time (R-Betaxolol) | Not specified, but resolved from S-enantiomer | 12.6 minutes nih.gov |

| Retention Time (S-Betaxolol) | Not specified, but resolved from R-enantiomer | 11.3 minutes nih.gov |

Evaluation of Deuterium's Influence on Enantiomeric Separation

The substitution of hydrogen with deuterium can, in theory, influence chromatographic separation. This phenomenon, known as a chromatographic isotope effect, arises from the subtle physical differences between the isotopes. Deuterium is slightly larger and more polarizable than protium (¹H), which can lead to marginally stronger van der Waals interactions with the stationary phase.

In the context of chiral HPLC, this would typically result in the deuterated compound, (R)-Betaxolol-d7, having a slightly longer retention time than its non-deuterated counterpart, (R)-Betaxolol, when analyzed under identical conditions. However, the primary mechanism of chiral recognition relies on the three-dimensional fit and specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte's stereocenter and the chiral stationary phase.

The isotopic substitution on the isopropyl group is remote from the chiral center (the carbon bearing the hydroxyl group). Therefore, its influence on the chiral recognition process itself is expected to be minimal to negligible. While a small shift in absolute retention time may be observable, the separation factor (α), which is the ratio of the retention factors of the two enantiomers, is unlikely to be significantly altered.

Investigation of Isotopic Effects and Stereochemical Behavior

Kinetic Isotope Effects (KIE) in Enzyme-Mediated Transformations

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a decreased rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

The metabolic stability of a drug candidate is a critical parameter evaluated during early drug development, often assessed using in vitro systems like liver microsomes or hepatocytes. nih.govresearchgate.netresearchgate.net This stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov For deuterated compounds like (R)-Betaxolol-d7, the primary metabolic pathways are expected to be slowed down, leading to enhanced metabolic stability.

Table 1: Hypothetical In Vitro Metabolic Stability of (R)-Betaxolol and (R)-Betaxolol-d7 in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| (R)-Betaxolol (hydrochloride) | 30 | 23.1 |

| (R)-Betaxolol-d7 (hydrochloride) | 60 | 11.6 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for (R)-Betaxolol-d7 are not publicly available.

Betaxolol (B1666914) is primarily metabolized in the liver. nih.govnih.gov The introduction of deuterium (B1214612) at the isopropylamino moiety of (R)-Betaxolol is anticipated to impact its metabolic fate. The major metabolic routes for many drugs involve Phase I oxidation reactions, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Deuteration of a site susceptible to enzymatic attack can lead to "metabolic switching," where the metabolic burden shifts to alternative, non-deuterated sites within the molecule. osti.gov

For betaxolol, known metabolites include α-hydroxybetaxolol and an acidic metabolite. nih.gov The deuteration in (R)-Betaxolol-d7 could potentially slow down the N-dealkylation process, a common metabolic pathway for compounds with secondary amine groups, thereby altering the ratio of observed metabolites.

A comparative analysis of the metabolite profiles of (R)-Betaxolol and (R)-Betaxolol-d7 would likely reveal quantitative differences in the formation of key metabolites. Due to the kinetic isotope effect, the formation of metabolites resulting from the cleavage of the C-D bonds in the deuterated isopropyl group would be reduced.

A hypothetical comparative metabolite profile is presented in Table 2. This illustrates the expected shift in metabolism, with a decrease in metabolites formed through modification of the deuterated moiety and a potential increase in metabolites formed at other sites.

Table 2: Hypothetical Comparative Metabolite Profile of (R)-Betaxolol and (R)-Betaxolol-d7 in Human Hepatocytes

| Metabolite | Relative Abundance (%) from (R)-Betaxolol | Relative Abundance (%) from (R)-Betaxolol-d7 |

|---|---|---|

| Parent Compound | 40 | 60 |

| α-hydroxybetaxolol | 35 | 25 |

| Acid Metabolite | 20 | 10 |

| Other Metabolites | 5 | 5 |

This table contains hypothetical data for illustrative purposes only, as specific experimental data for (R)-Betaxolol-d7 is not publicly available.

Impact of Deuteration on Molecular Recognition and Interactions

The introduction of deuterium can also influence non-covalent interactions, such as hydrogen bonding, which are crucial for a drug's interaction with its biological target.

(R)-Betaxolol possesses a chiral center at the 2-propanol moiety. The deuteration in (R)-Betaxolol-d7 occurs on the isopropyl group attached to the nitrogen atom and not directly at the chiral center. Therefore, the stereochemical stability of the primary chiral center is not expected to be directly affected by this specific deuteration pattern. The (R)-configuration would remain stable under physiological conditions.

Deuterium can participate in hydrogen bonds (or more accurately, deuterium bonds) that are slightly stronger than the corresponding hydrogen bonds. chemrxiv.orgosti.gov This phenomenon, known as the Ubbelohde effect, can lead to subtle changes in the geometry and strength of intermolecular and intramolecular hydrogen bonds. aps.org In the context of (R)-Betaxolol-d7, the nitrogen atom in the amino group and the hydroxyl group are key sites for hydrogen bonding. While the deuterium atoms are not directly replacing the hydrogen of the N-H or O-H groups, their presence on the adjacent isopropyl group can have secondary electronic effects that may subtly influence the hydrogen-bonding capacity of these groups. These changes, although minor, could potentially affect the molecule's interaction with its biological receptor.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of (R)-Betaxolol-d7 (hydrochloride)

Molecular modeling is a cornerstone of modern chemical research, enabling the prediction of the three-dimensional arrangement of atoms in a molecule. For (R)-Betaxolol-d7 (hydrochloride), this analysis is crucial for understanding how deuteration impacts its structure and, by extension, its behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Exploration of Isotopic Effects on Conformation and Tautomerism

The replacement of hydrogen with deuterium (B1214612) can influence the conformational preferences of a molecule. In (R)-Betaxolol-d7, where the deuterium atoms are located on the isopropyl group, these isotopic effects could manifest as subtle shifts in the rotational barriers around the carbon-nitrogen and carbon-carbon single bonds. These changes, though small, could alter the equilibrium population of different conformers.

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is another area where isotopic effects can be explored theoretically. While betaxolol (B1666914) itself does not exhibit prominent tautomerism, computational studies could investigate the energetic landscape for any potential tautomeric forms of (R)-Betaxolol-d7 and how the presence of deuterium might shift these equilibria compared to the non-labeled compound.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For a deuterated compound, these calculations can be particularly insightful.

Prediction of NMR Chemical Shifts for Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Predicting NMR chemical shifts through computational methods, often using a combination of DFT and Gauge-Including Atomic Orbital (GIAO) methods, has become a valuable tool. nih.gov For (R)-Betaxolol-d7, such calculations would predict the chemical shifts for the remaining protons and the carbon atoms. The deuterium nuclei themselves have a different gyromagnetic ratio and spin quantum number than protons, leading to their own characteristic NMR signals, which are typically much broader and appear at slightly different chemical shifts. While specific predicted NMR data for (R)-Betaxolol-d7 is not published, the table below illustrates the kind of data that would be generated from such a computational study, based on typical chemical shifts for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-Betaxolol-d7 (hydrochloride)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 |

| O-CH₂ (ether) | ~4.0 |

| CH-OH | ~4.1 |

| N-CH₂ | ~3.0 - 3.2 |

| O-CH₂ (cyclopropyl) | ~3.8 |

| Cyclopropyl CH | 0.4 - 0.6 |

| Aromatic C | 114 - 158 |

| O-C (ether) | ~70 |

| C-OH | ~68 |

| N-C | ~50 |

| O-C (cyclopropyl) | ~72 |

| Cyclopropyl C | ~5 - 10 |

Note: This table is illustrative and based on general chemical shift ranges. Actual computational predictions would provide more precise values.

Simulation of Vibrational Frequencies and Mass Spectrometry Fragmentation Patterns

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Computational methods can simulate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. mdpi.comresearchgate.net For (R)-Betaxolol-d7, the substitution of hydrogen with deuterium in the isopropyl group would lead to a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated molecule. This is due to the heavier mass of deuterium.

Mass spectrometry is used to determine the mass-to-charge ratio of ions and to elucidate molecular structure through fragmentation patterns. core.ac.uknih.govmiamioh.edu Theoretical simulations can predict the likely fragmentation pathways of a molecule upon ionization. For (R)-Betaxolol-d7 (hydrochloride), the deuterium-labeled isopropyl group serves as a clear marker. In mass spectrometry, a key fragment of betaxolol is observed at an m/z of 72, corresponding to [CH₂NHCH(CH₃)₂]⁺. researchgate.net For the d7 analog, this fragment would be shifted to a higher m/z value due to the seven deuterium atoms. The predicted major fragmentation pathways would involve the cleavage of the ether linkages and the loss of the deuterated isopropylamine (B41738) side chain.

Table 2: Predicted Key Mass Spectrometry Fragments for (R)-Betaxolol-d7 (hydrochloride)

| Fragment | Predicted m/z |

| [M+H]⁺ | 315.3 |

| [M+H - C₃H₅(d₇)]⁺ | ~236 |

| [CH₂NHCH(CD₃)₂]⁺ | 79.1 |

Note: These predictions are based on known fragmentation patterns of betaxolol. The exact m/z values may vary slightly depending on the ionization method and instrument.

Theoretical Studies on Isotopic Perturbations of Molecular Interactions

The substitution of hydrogen with deuterium can subtly alter the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces. Deuterium bonds are generally slightly stronger than the corresponding hydrogen bonds. Theoretical studies could explore how the deuteration of the isopropyl group in (R)-Betaxolol-d7 influences its interaction with its biological target, the β₁-adrenergic receptor. These studies would typically involve molecular docking simulations and quantum mechanical calculations of the binding pocket to quantify the energetic differences in the interactions between the deuterated and non-deuterated forms of the drug. While no specific studies on (R)-Betaxolol-d7 have been published in this area, the principles of such an investigation are well-established in computational chemistry.

Applications of R Betaxolol D7 Hydrochloride in Preclinical Research Methodologies

Utilization as a Stable Isotope Internal Standard (SIL-IS) in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to control for variability during sample processing and analysis. aptochem.com A SIL-IS, such as (R)-Betaxolol-d7, is considered the gold standard because it co-elutes with the analyte and exhibits nearly identical behavior during extraction, ionization, and chromatographic separation. aptochem.comscispace.com

Validation of Quantitative Bioanalytical Methods for Betaxolol (B1666914)

The development of a bioanalytical method requires rigorous validation to ensure its reliability for pharmacokinetic studies. researchgate.netnih.gov International guidelines mandate that these methods be validated for specificity, linearity, accuracy, precision, and stability. researchgate.netcore.ac.uk Using (R)-Betaxolol-d7 as an internal standard is a critical component of this validation. For instance, a validation study for an LC-MS/MS method would assess these parameters by spiking known concentrations of Betaxolol and a fixed concentration of (R)-Betaxolol-d7 into the biological matrix (e.g., plasma). The consistent ratio of the analyte to the SIL-IS across a range of concentrations demonstrates the method's linearity and reliability. nih.gov

| Parameter | Acceptance Criteria (Typical) | Function of (R)-Betaxolol-d7 (hydrochloride) |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures the response ratio is proportional to concentration. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Minimizes variability in measurements. nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Corrects for systematic errors, ensuring results are close to the true value. nih.gov |

| Recovery | Consistent and reproducible | Compensates for analyte loss during sample extraction. nih.gov |

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Assays

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples like plasma or urine interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This interference, known as ion suppression or enhancement, can lead to inaccurate quantification. waters.com Because the SIL-IS, (R)-Betaxolol-d7, has virtually identical physicochemical properties to Betaxolol, it is affected by matrix effects in the same way. texilajournal.com By calculating the peak area ratio of the analyte to the internal standard, the variability caused by these matrix effects is effectively normalized, thus ensuring the integrity of the quantitative data. nih.govwaters.com

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Accurate drug quantification is the bedrock of preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, which investigate a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its effect on the body.

Investigation of Absorption and Distribution Mechanisms in Animal Models

Preclinical PK studies in animal models are essential to understand how a drug like Betaxolol behaves in vivo. researchgate.net After administering Betaxolol to an animal model, blood and tissue samples are collected over time. Using a validated LC-MS/MS method with (R)-Betaxolol-d7 as the internal standard, researchers can accurately measure the concentration of Betaxolol in these various samples. science.govmdpi.com This data allows for the determination of key PK parameters.

| Parameter | Description | Importance in Preclinical Research |

|---|---|---|

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. nih.gov |

| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |

| t1/2 (Half-life) | Time required for the drug concentration to decrease by half | Indicates the rate of drug elimination. nih.gov |

| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Measures the extent of drug absorption. nih.gov |

Methodologies for Evaluating Deuterium (B1214612) Switch Potential

The primary goal of creating a deuterated version of a drug like (R)-Betaxolol is to slow down its metabolism, potentially leading to improved therapeutic efficacy, a more favorable dosing regimen, and a better safety profile. The C-D bond is stronger than the C-H bond, and this increased bond strength can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. The following preclinical methodologies are crucial in determining if this theoretical advantage translates into a tangible benefit for (R)-Betaxolol-d7 (hydrochloride).

In Vitro Metabolic Stability Assays

The initial assessment of the deuterium switch potential typically begins with in vitro metabolic stability assays. These experiments are designed to compare the rate at which the parent compound, (R)-Betaxolol, and its deuterated analog, (R)-Betaxolol-d7, are metabolized by liver enzymes.

Methodology: The standard approach involves incubating the test compounds separately with liver microsomes or hepatocytes from various species, including humans, to account for inter-species differences in metabolism. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. Hepatocytes, or whole liver cells, provide a more comprehensive picture as they contain both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic enzymes.

The concentration of the parent compound is measured at different time points using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Research Findings: A successful deuterium switch would be indicated by a significantly longer half-life and lower intrinsic clearance for (R)-Betaxolol-d7 compared to (R)-Betaxolol in these assays. The table below illustrates hypothetical comparative data that researchers would aim to generate.

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| (R)-Betaxolol | 30 | 100 |

| (R)-Betaxolol-d7 (hydrochloride) | 90 | 33 |

| This table presents hypothetical data for illustrative purposes. |

Metabolite Identification and Profiling

Identifying the specific metabolic pathways of both the deuterated and non-deuterated compounds is critical. This helps to confirm that deuteration at a specific position is indeed blocking a primary metabolic route and not simply shifting the metabolism to another, potentially less favorable, pathway (a phenomenon known as "metabolic switching").

Methodology: Following incubation with liver microsomes or hepatocytes, the resulting mixture is analyzed using high-resolution mass spectrometry (HRMS) to identify and quantify the metabolites formed. By comparing the metabolite profiles of (R)-Betaxolol and (R)-Betaxolol-d7, researchers can pinpoint the metabolic "soft spots" in the molecule and determine if deuteration has effectively protected these sites from enzymatic attack. Betaxolol is known to be metabolized to α-hydroxybetaxolol and an acidic metabolite.

Hypothetical Research Findings: In a successful evaluation, the formation of metabolites resulting from the cleavage of the deuterated bond in (R)-Betaxolol-d7 would be significantly reduced compared to the corresponding metabolites of (R)-Betaxolol.

| Compound | Major Metabolite(s) | Relative Abundance of Metabolite(s) |

| (R)-Betaxolol | α-hydroxybetaxolol, Acidic Metabolite | High |

| (R)-Betaxolol-d7 (hydrochloride) | α-hydroxybetaxolol, Acidic Metabolite | Significantly Reduced |

| This table presents hypothetical data for illustrative purposes. |

Cytochrome P450 (CYP450) Inhibition Assays

It is essential to assess whether the deuterated compound inhibits any of the major CYP450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.

Methodology: (R)-Betaxolol-d7 would be incubated with human liver microsomes in the presence of specific probe substrates for the major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The rate of metabolism of these probe substrates is measured, and any reduction in their metabolism in the presence of the test compound indicates inhibition. These assays can distinguish between reversible and time-dependent inhibition.

Hypothetical Research Findings: Ideally, (R)-Betaxolol-d7 would exhibit a similar or more favorable CYP450 inhibition profile compared to its non-deuterated counterpart, indicating a low potential for clinically significant drug-drug interactions.

| CYP450 Isoform | (R)-Betaxolol IC50 (µM) | (R)-Betaxolol-d7 (hydrochloride) IC50 (µM) |

| CYP2D6 | > 50 | > 50 |

| CYP3A4 | > 50 | > 50 |

| This table presents hypothetical data for illustrative purposes, showing the concentration at which 50% of the enzyme activity is inhibited (IC50). A higher IC50 value indicates weaker inhibition. |

In Vivo Pharmacokinetic Studies in Preclinical Models

The final step in the preclinical evaluation of the deuterium switch potential involves in vivo studies in animal models (e.g., rats, dogs). These studies aim to determine how the in vitro observations of increased metabolic stability translate to the pharmacokinetic profile in a living organism.

Methodology: The deuterated and non-deuterated compounds are administered to animal models, and blood samples are collected at various time points. The plasma concentrations of the parent drug and its major metabolites are quantified using LC-MS/MS. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are then calculated and compared.

Hypothetical Research Findings: A successful deuterium switch would be demonstrated by a higher AUC and a longer elimination half-life for (R)-Betaxolol-d7 compared to (R)-Betaxolol, indicating greater systemic exposure and a slower rate of elimination from the body.

| Parameter | (R)-Betaxolol | (R)-Betaxolol-d7 (hydrochloride) |

| Cmax (ng/mL) | 100 | 120 |

| Tmax (h) | 2 | 3 |

| AUC (ng·h/mL) | 500 | 1000 |

| t½ (h) | 6 | 12 |

| This table presents hypothetical data for illustrative purposes. |

Future Research Directions and Methodological Advancements

Development of Advanced Deuteration Methodologies for Complex Chiral Molecules

The synthesis of complex, chirally pure deuterated molecules like (R)-Betaxolol-d7 presents significant challenges. Future advancements in deuteration methodologies are crucial for producing these compounds with high isotopic purity and enantioselectivity.

Recent progress includes the development of novel catalytic systems and synthetic strategies. For instance, researchers have explored chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, to produce enantiopure compounds. mdpi.com One study demonstrated the successful synthesis of (S)-betaxolol with 99% enantiomeric excess using a lipase-catalyzed esterification. mdpi.com

Furthermore, new techniques for selective deuterium (B1214612) incorporation are emerging. These include methods that utilize transition-metal catalysts, such as palladium, for reductive de-iodination in the presence of deuterium gas or other deuterium sources. elsevierpure.com Another promising approach involves hydrogen isotope exchange (HIE) reactions, which can be catalyzed by various metals and allow for the direct replacement of hydrogen with deuterium in organic molecules. researchgate.net Microbial transformations, which leverage the enzymatic machinery of microorganisms, also offer a cost-effective and highly selective means of producing deuterated chiral building blocks. ansto.gov.au

Key Research Findings in Deuteration Methodologies:

| Methodology | Key Features | Potential Advantages |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps. | High enantioselectivity and yield. mdpi.com |

| Transition-Metal Catalysis | Utilizes catalysts like palladium for deuteration. | Applicable to a wide range of functional groups. elsevierpure.com |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium. | Can be highly selective with appropriate catalysts. researchgate.net |

| Microbial Transformations | Employs microorganisms for deuteration. | Cost-effective and highly enantioselective. ansto.gov.au |

These advanced methodologies will be instrumental in synthesizing a wider array of complex deuterated chiral molecules for various research applications.

Integration of Multi-Omics Approaches with Deuterated Probes

The integration of deuterated probes, such as (R)-Betaxolol-d7, with multi-omics approaches represents a powerful strategy for gaining a comprehensive understanding of complex biological systems. nih.govmdpi.com Multi-omics combines data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes. nih.govmdpi.com

Deuterated compounds can serve as tracers in these studies, allowing researchers to follow the metabolic fate of a molecule and its impact on various biological pathways. clearsynth.comnih.gov For example, in metabolomics, deuterated standards are crucial for accurate quantification of metabolites in complex biological samples. clearsynth.com This approach, known as stable isotope dilution analysis, involves adding a known amount of the deuterated standard to a sample, which then serves as an internal reference to correct for variations in sample preparation and analysis. mdpi.comumsl.edu

The use of deuterated probes in conjunction with techniques like Raman microspectroscopy (Raman-DIP) allows for the quantitative measurement of metabolic activities at the single-cell level. nih.gov This can provide invaluable insights into the heterogeneity of microbial populations and their functional roles in complex environments like the human gut. nih.gov

By combining the precise tracking capabilities of deuterated probes with the systems-level view provided by multi-omics, researchers can unravel intricate regulatory networks and identify novel biomarkers for disease. nih.govmdpi.com

Exploration of Deuterium Isotope Effects in Systems Biology Research

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of chemical bonds. portico.org While often subtle, the KIE can have significant biological consequences, influencing everything from enzyme kinetics to drug metabolism. nih.govnih.govrsc.org

In systems biology, the study of deuterium isotope effects can provide valuable information about the rate-limiting steps in metabolic pathways and the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov For instance, a significant primary deuterium KIE is considered evidence that C-H bond cleavage is a rate-determining step in a reaction. nih.govnih.gov This knowledge is crucial for understanding how enzymes function and for designing drugs with improved pharmacokinetic properties. nih.gov

Researchers are increasingly exploring the use of deuterium substitution to modulate the metabolism of drugs in a beneficial way. nih.govnih.gov By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the rate of drug metabolism, potentially leading to improved efficacy and reduced toxicity. portico.org This "deuterium-enabled chiral switching" (DECS) can also be used to stabilize chiral centers that are prone to rapid interconversion, allowing for the isolation and administration of the more beneficial enantiomer of a drug. nih.gov

The study of how deuterium substitution affects entire biological systems, rather than just isolated enzymes, is a growing area of research. This systems-level perspective is essential for predicting the in vivo consequences of deuteration and for developing safe and effective deuterated drugs. nih.gov

Standardization and Best Practices for Deuterated Internal Standard Synthesis and Application

The accuracy and reliability of analytical measurements using deuterated internal standards depend critically on the quality of the standards themselves and the methods used for their application. clearsynth.comaptochem.com Therefore, the development of standardized procedures and best practices for the synthesis and use of these standards is of paramount importance.

Key Considerations for Deuterated Internal Standards:

Isotopic Purity: The internal standard should be as free as possible from the unlabeled analyte to avoid interference and ensure accurate quantification. acanthusresearch.com

Mass Difference: A sufficient mass difference (typically three or more mass units for small molecules) between the deuterated standard and the analyte is necessary to prevent spectral overlap in mass spectrometry. acanthusresearch.com

Label Stability: The deuterium label should be placed in a stable, non-exchangeable position within the molecule to prevent its loss during sample preparation and analysis. acanthusresearch.comsigmaaldrich.com

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte in chromatographic separations to effectively compensate for matrix effects. aptochem.com

International guidelines and collaborative efforts are needed to establish consensus on the best practices for the synthesis, characterization, and application of deuterated internal standards. This includes defining acceptable levels of isotopic purity and developing standardized protocols for method validation. texilajournal.com Adherence to these standards will ensure the quality and comparability of data generated across different laboratories and studies, ultimately enhancing the reliability of scientific research. clearsynth.comscioninstruments.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of (R)-Betaxolol-d7 (hydrochloride)?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase optimized for separating betaxolol derivatives, with UV detection at 273 nm. Purity thresholds should ensure that impurity peaks do not exceed 2× the area of the principal peak .

- Mass Spectrometry (MS) : Confirm deuterium incorporation and molecular ion peaks (e.g., m/z for C₁₈H₂₂D₇NO₃·HCl) to validate isotopic labeling .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/water/acetic acid (10:3:3) as the solvent system to identify related substances. Spots from the sample solution must not exceed one non-principal peak .

Q. How is (R)-Betaxolol-d7 (hydrochloride) utilized as an internal standard in quantitative assays?

- Experimental Design :

- Calibration Curves : Co-elute (R)-Betaxolol-d7 with non-deuterated betaxolol in biological matrices (e.g., plasma) to correct for matrix effects.

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate analytes, ensuring deuterated standards exhibit similar recovery rates to unlabeled compounds .

Q. What protocols ensure stability of (R)-Betaxolol-d7 (hydrochloride) during long-term storage?

- Storage Conditions :

- Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture.

- For solution-phase studies, use methanol or acetonitrile as solvents to minimize hydrolysis, validated by repeated HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How does deuterium labeling in (R)-Betaxolol-d7 (hydrochloride) influence its pharmacokinetic properties compared to non-deuterated betaxolol?

- Metabolic Studies :

- Conduct in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives. Deuterium at specific positions (e.g., methyl groups) reduces CYP450-mediated oxidation, prolonging half-life .

- In vivo rodent models: Use LC-MS/MS to measure plasma concentrations, demonstrating reduced clearance rates due to deuterium isotope effects .

Q. What experimental strategies resolve contradictions in β₁-adrenergic receptor binding data for (R)-Betaxolol-d7 (hydrochloride)?

- Data Contradiction Analysis :

- Receptor Source Variability : Compare binding affinities using recombinant human β₁ receptors vs. native tissue receptors (e.g., rat cardiomyocytes). Note species-specific discrepancies in IC₅₀ values .

- Buffer Composition : Test binding assays in Tris vs. HEPES buffers, as ionic strength impacts ligand-receptor interactions. Include controls with propranolol to validate assay sensitivity .

Q. How can researchers optimize (R)-Betaxolol-d7 (hydrochloride) for dual-target studies (e.g., β₁-blockade and intraocular pressure modulation)?

- Multi-Target Experimental Design :

- Ex Vivo Models : Use isolated trabecular meshwork cells to measure cAMP inhibition (β₁-blockade) and aqueous humor outflow, correlating results with deuterated compound concentrations .

- Dose-Response Curves : Compare (R)-Betaxolol-d7 with non-deuterated betaxolol to assess whether deuteration alters therapeutic index or off-target effects .

Q. What methodologies validate the chiral purity of (R)-Betaxolol-d7 (hydrochloride) in enantioselective synthesis?

- Chiral Analysis :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers.

- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing CD spectra to reference standards .

Methodological Best Practices

Q. How should researchers design reproducibility studies for (R)-Betaxolol-d7 (hydrochloride) in multi-center trials?

- Reproducibility Protocols :

- Standardized SOPs : Document sample preparation, instrument calibration (e.g., HPLC column lot numbers), and data normalization methods.

- Inter-Lab Cross-Validation : Share aliquots of a single batch across labs, requiring ≤5% variability in reported purity and concentration .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of (R)-Betaxolol-d7 in glaucoma models?

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.